1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a chemical compound belonging to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This compound features a fluorinated phenyl group and a hydroxyl functional group, making it a candidate for various biological applications. Pyrazole derivatives, including this compound, have gained attention due to their potential as therapeutic agents in treating various diseases.
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can be classified as follows:
The synthesis of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Common methods for synthesizing pyrazole derivatives include:
The synthesis can be optimized by adjusting the reaction conditions such as temperature, solvent choice, and concentration of reactants. For instance, using hydrochloric acid as a catalyst has been shown to improve yields significantly during the cyclocondensation process .
The molecular structure of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol includes:
Key structural data includes:
Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are typically employed to confirm the structure .
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of temperature and pH to yield desired products without decomposition or side reactions. The presence of the fluorine atom can influence reactivity patterns compared to non-fluorinated analogs .
The mechanism of action for pyrazole derivatives often revolves around their ability to interact with biological targets such as enzymes or receptors. The specific interactions depend on the substituents present on the pyrazole ring and adjacent phenyl groups.
Research indicates that compounds with similar structures exhibit activities such as:
Relevant analyses include melting point determination and spectroscopic characterization (e.g., ultraviolet-visible spectroscopy) for assessing purity and structural integrity .
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has potential applications in:
Ongoing research focuses on exploring its full pharmacological potential and optimizing its synthesis for enhanced efficacy in therapeutic applications .
The most prevalent approach constructs the pyrazole ring onto a pre-functionalized fluorobenzene scaffold. A typical sequence involves:
Table 1: Representative Multi-Step Synthesis Sequence
Step | Starting Material | Reaction | Key Reagents/Conditions | Intermediate Product | Typical Yield (%) |
---|---|---|---|---|---|
1 | 1-Bromo-2-fluoro-3-nitrobenzene | SNAr | 1H-Pyrazole, K₂CO₃, DMF, 110°C | 1-(2-Fluoro-6-nitrophenyl)-1H-pyrazole | 75-85 |
2 | 1-(2-Fluoro-6-nitrophenyl)-1H-pyrazole | Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT | 3-(1H-Pyrazol-1-yl)-2-fluoroaniline | 90-95 |
3 | 3-(1H-Pyrazol-1-yl)-2-fluoroaniline | Diazotization / Sandmeyer | NaNO₂, HCl, 0-5°C; then CuCN | 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile | 60-75 |
4 | 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile | Partial Hydrolysis | Conc. H₂SO₄, H₂O, reflux | 1-[2-Fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one | 70-80 |
5 | 1-[2-Fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one | Reduction | NaBH₄, MeOH, 0°C to RT | 1-[2-Fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (racemic) | 85-95 |
Overall Yield (Calculated): ~30-48%
Alternative routes utilize cyclocondensation to form the pyrazole ring directly on a fluorinated phenyl substrate bearing appropriate functionalities. Key strategies include:
Table 2: Cyclocondensation Approaches
Strategy | Key Precursor | Hydrazine | Conditions | Primary Pyrazole Product | Key Advantage/Challenge |
---|---|---|---|---|---|
1,3-Dicarbonyl | Methyl 2-acetyl-3-fluorobenzoate | Methylhydrazine | EtOH, reflux | 1-Methyl-3-[2-fluoro-6-(methoxycarbonyl)phenyl]-1H-pyrazol-5-ol (Tautomer) | Good regiocontrol; requires ester conversion |
α,β-Unsaturated | (2-Fluoro-6-formylphenyl) vinyl ketone | Hydrazine Hydrate | AcOH, reflux | 1-[2-Fluoro-6-(1H-pyrazol-1-yl)phenyl]prop-2-en-1-one | Direct access; precursor complexity |
Microwave irradiation significantly enhances key steps in the synthesis of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, particularly the SNAr and cyclocondensation reactions:
Table 3: Microwave Optimization Impact
Reaction Step | Conventional Time/Temp | MW Time/Temp | Yield Improvement | Key Benefit |
---|---|---|---|---|
SNAr (Pyrazole Coupling) | 6-24 h / 80-120°C | 5-30 min / 150-180°C | +5% to +15% | Dramatic time reduction, higher purity |
Pyrazole Cyclocondensation | 4-12 h / Reflux | 10-20 min / 150-200°C | +5% to +10% | Faster cyclization, better regioselectivity control |
Ketone Reduction (NaBH₄) | 1-2 h / RT | 5-15 min / 60-80°C | +0% to +5% | Moderate acceleration |
Access to enantiomerically pure 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is crucial for applications where chirality impacts biological activity. Primary methods include:
Table 4: Enantioselective Synthesis Methods
Method | Key Agent/Conditions | Enantiomeric Excess (ee) | Throughput | Primary Advantage | Primary Disadvantage |
---|---|---|---|---|---|
Catalytic Asymmetric Reduction | RuCl₂(R)-BINAPₙ / H₂ (50 psi), iPrOH | 92-98% | High | Direct, atom-economical, scalable | Cost of chiral ligand/catalyst |
Catalytic Asymmetric Reduction | (S)-CBS Catalyst / BH₃•THF | 90-97% | High | No pressure required, high selectivity | Stoichiometric boron waste |
Diastereomeric Salt Resolution | Di-p-toluoyl-D-tartaric Acid (DTTA) | >99% (after recryst) | Low-Moderate | Well-established, cost-effective for batches | Multiple recrystallizations, max 50% yield per cycle |
Enzymatic Resolution | CAL-B, Vinyl Acetate, TBME | 95-99% (for unreacted alcohol) | Moderate | Mild, green solvents | Requires ester synthesis/hydrolysis, max 50% yield |
Chiral Chromatography | Chiralpak AD-H, Heptane/IPA | >99% | Low | High purity, access to both enantiomers | Expensive, low throughput for large scale |
Continuous flow chemistry offers significant advantages for scaling up the synthesis of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, particularly for hazardous or fast steps:
Table 5: Continuous Flow Applications in Synthesis
Synthesis Step | Flow Reactor Type | Key Flow Advantages | Scale Demonstrated | Impact |
---|---|---|---|---|
SNAr (Pyrazole Coupling) | High-T/P Tubular Reactor | Enhanced heat transfer, precise residence time, safety at high T/P | Lab to Pilot | Higher throughput, improved consistency, reduced reaction time |
Diazotization / CuCN Sandmeyer | Multi-Step Tubular Reactor w/ Quench | Safe handling of diazonium/HCN, excellent temp control, immediate quenching | Lab | Enables safer use of hazardous chemistry |
Nitro Group Reduction | Packed-Bed Reactor (Pd/C) | Efficient H₂ utilization, catalyst retention/reuse, safety | Lab to Pilot | Continuous catalytic reduction, high productivity |
Ketone Reduction (Catalytic Asymmetric) | Packed-Bed Reactor (Immobilized Chiral Cat) | Catalyst reuse, consistent ee, pressure handling | Lab | Potential for efficient chiral production |
High-T Cyclocondensation | Coriolis Flow Reactor | Rapid heating/cooling, short residence time | Lab | Mimics MW benefits with scalability path |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: